molecular formula C20H18FN3O2 B5637796 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B5637796
M. Wt: 351.4 g/mol
InChI Key: IBAOGUNQCQTTBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core substituted with a 2,5-dimethylphenyl group at the 3-position and an acetamide linkage to a 2-fluorophenyl moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in modulating enzyme activity or receptor binding.

Properties

IUPAC Name

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-13-7-8-14(2)15(11-13)17-9-10-20(26)24(23-17)12-19(25)22-18-6-4-3-5-16(18)21/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAOGUNQCQTTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyridazinone core reacts with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Fluorophenylacetamide Moiety: The final step involves the coupling of the intermediate with 2-fluoroaniline and acetic anhydride under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes. For instance, its inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD) disrupts bacterial protein synthesis, leading to antimicrobial effects . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function and thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Core

Compound A : 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (ChemSpider ID: 898132-80-4)
  • 2,5-dimethylphenyl in the target compound. Acetamide Substituent: 2-(Trifluoromethyl)phenyl vs. 2-fluorophenyl.
  • Implications: The trifluoromethyl group in Compound A is highly electron-withdrawing, which may increase binding affinity to hydrophobic pockets but reduce metabolic stability compared to the fluorine atom in the target compound .
Compound B : N-(2,5-Dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
  • Key Differences: Pyridazinone Substituent: Phenyl group vs. 2,5-dimethylphenyl. Acetamide Substituent: 2,5-Dimethoxyphenyl vs. 2-fluorophenyl.
  • Implications :
    • Methoxy groups in Compound B are electron-donating, which may enhance solubility but reduce membrane permeability compared to the methyl and fluorine groups in the target compound .

Heterocyclic and Acetamide Modifications

Compound C : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (from EP3348550A1)
  • Key Differences: Core Structure: Benzothiazole vs. pyridazinone. Substituents: Trifluoromethylbenzothiazole and phenyl vs. dimethylphenylpyridazinone and fluorophenyl.
Compound D : 2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (Pesticide Chemical)
  • Key Differences: Core Structure: Chloroacetamide vs. pyridazinone. Substituents: Chlorine and thienyl groups vs. dimethylphenyl and fluorophenyl.

Table: Structural and Property Comparison

Compound Pyridazinone Substituent Acetamide Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound 2,5-Dimethylphenyl 2-Fluorophenyl ~353.38 Methyl, Fluorine, Pyridazinone
Compound A Phenyl 2-Trifluoromethylphenyl 387.36 Trifluoromethyl, Pyridazinone
Compound B Phenyl 2,5-Dimethoxyphenyl ~379.40 Methoxy, Pyridazinone
Compound C N/A 6-Trifluoromethylbenzothiazole ~352.31 Trifluoromethyl, Benzothiazole
Compound D N/A 2,6-Dimethylphenyl + thienyl ~314.83 Chlorine, Thienyl

Research Findings and Implications

  • Metabolic Stability: Methyl groups on the pyridazinone core may enhance metabolic stability by shielding reactive sites, whereas methoxy or trifluoromethyl groups could introduce vulnerabilities to oxidative metabolism .
  • Therapeutic Potential: The pyridazinone-acetamide scaffold is understudied compared to benzothiazole or pesticidal chloroacetamides, suggesting unique opportunities for targeting enzymes like PDE inhibitors or kinase modulators .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.